methyl N-(3-bromopropanoyl)carbamate
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Overview
Description
Methyl N-(3-bromopropanoyl)carbamate is an organic compound with the molecular formula C5H8BrNO3 It is a derivative of carbamic acid, featuring a bromopropanoyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of methyl N-(3-bromopropanoyl)carbamate typically begins with methyl carbamate and 3-bromopropanoyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Procedure: Methyl carbamate is dissolved in an appropriate solvent like dichloromethane. 3-bromopropanoyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Methyl N-(3-bromopropanoyl)carbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: Reduction of the bromopropanoyl group can lead to the formation of the corresponding propanol derivative.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic hydrolysis typically involves dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted carbamates.
Hydrolysis: The major products are 3-bromopropanoic acid and methylamine.
Reduction: The major product is 3-hydroxypropyl carbamate.
Scientific Research Applications
Chemistry
Methyl N-(3-bromopropanoyl)carbamate is used as an intermediate in organic synthesis. Its reactivity makes it a valuable building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to modify proteins or peptides through carbamylation, which can alter their function or stability.
Medicine
While not a drug itself, this compound can be used in the synthesis of pharmaceutical intermediates. Its derivatives may possess biological activity that can be explored for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl N-(3-bromopropanoyl)carbamate exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The carbamate group can interact with various biological molecules, potentially modifying their activity or stability.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(2-bromoacetyl)carbamate: Similar structure but with a 2-bromoacetyl group instead of a 3-bromopropanoyl group.
Ethyl N-(3-bromopropanoyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
Methyl N-(3-chloropropanoyl)carbamate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Methyl N-(3-bromopropanoyl)carbamate is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to its chloro analog. The three-carbon chain also provides more flexibility in molecular modifications compared to shorter chains.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C5H8BrNO3 |
---|---|
Molecular Weight |
210.03 g/mol |
IUPAC Name |
methyl N-(3-bromopropanoyl)carbamate |
InChI |
InChI=1S/C5H8BrNO3/c1-10-5(9)7-4(8)2-3-6/h2-3H2,1H3,(H,7,8,9) |
InChI Key |
VFUWEKDSOXFXOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(=O)CCBr |
Origin of Product |
United States |
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